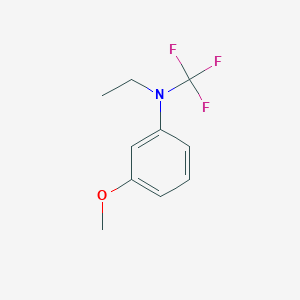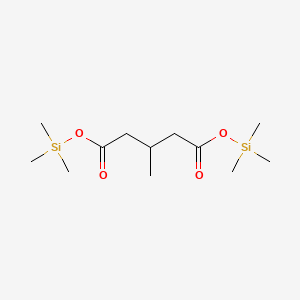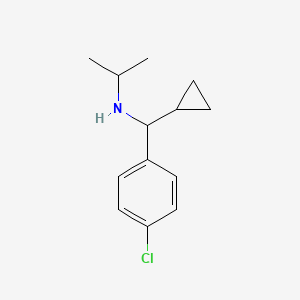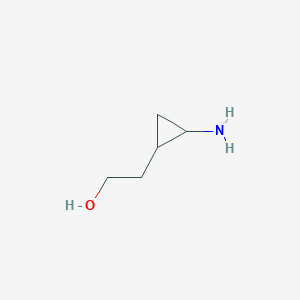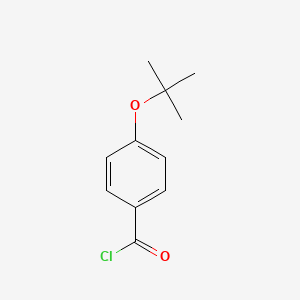
4-Tert-butoxybenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butoxybenzoyl chloride is an organic compound with the molecular formula C11H13ClO. It is a colorless to slightly yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity, particularly in acylation reactions, making it valuable in the preparation of various chemical products.
Vorbereitungsmethoden
4-Tert-butoxybenzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride or oxalyl chloride. This reaction typically occurs under reflux conditions, where the acid chloride is formed by the substitution of the hydroxyl group with a chlorine atom . Industrial production methods often involve similar processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Tert-butoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Friedel-Crafts Acylation: It is commonly used in Friedel-Crafts acylation reactions, where it reacts with aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride to form ketones.
Hydrolysis: The compound readily hydrolyzes in the presence of water to form 4-tert-butylbenzoic acid and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
4-Tert-butoxybenzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of polymers and advanced materials, particularly those requiring specific acylation patterns.
Biological Studies: It serves as a building block in the synthesis of biologically active molecules, aiding in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-tert-butoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, facilitating the transfer of the acyl group to the nucleophile. This reaction is often catalyzed by Lewis acids, which enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
4-Tert-butoxybenzoyl chloride can be compared to other benzoyl chlorides, such as:
Benzoyl chloride: Unlike this compound, benzoyl chloride lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
4-Methoxybenzoyl chloride: This compound has a methoxy group instead of a tert-butyl group, which affects its electronic properties and reactivity.
4-Chlorobenzoyl chloride: The presence of a chlorine atom in the para position influences the compound’s reactivity and its use in different synthetic applications.
This compound is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions.
Eigenschaften
CAS-Nummer |
263841-86-7 |
|---|---|
Molekularformel |
C11H13ClO2 |
Molekulargewicht |
212.67 g/mol |
IUPAC-Name |
4-[(2-methylpropan-2-yl)oxy]benzoyl chloride |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3 |
InChI-Schlüssel |
MOSCUZNEJUIWHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(Aminomethyl)-4-methylphenyl]methanol](/img/structure/B13950062.png)
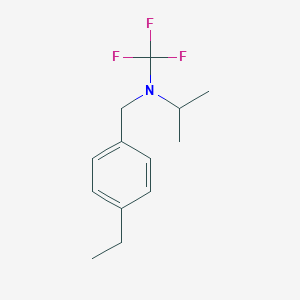
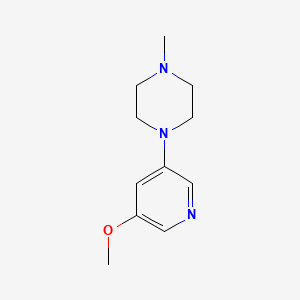


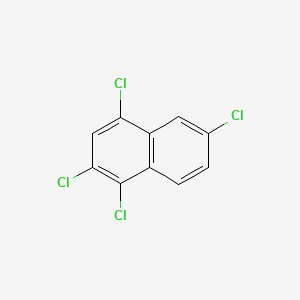
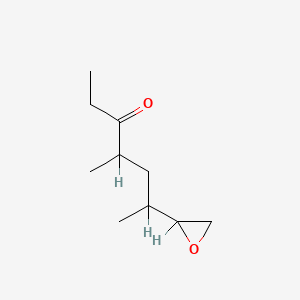
![3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B13950093.png)
